tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate
Overview
Description
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate: is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a naphthyl-ethylamine moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-(naphthalen-2-yl)ethanol. The reaction is usually carried out in the presence of a base such as diisopropylethylamine (DiPEA) and a solvent like dichloromethane (DCM) . The reaction mixture is stirred for a specific period, followed by extraction, washing, and concentration to obtain the pure product .
Chemical Reactions Analysis
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and specific temperatures to optimize the reaction yields .
Scientific Research Applications
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate has several scientific research applications:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The naphthyl group provides hydrophobic interactions, while the amino and carbamate groups can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate can be compared with similar compounds such as:
tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate: This compound has a similar structure but contains a prop-2-enamido group instead of the naphthyl group.
tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate: This compound features an aminoethoxy group, making it more hydrophilic compared to the naphthyl derivative.
The uniqueness of this compound lies in its naphthyl group, which imparts distinct hydrophobic properties and influences its interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-naphthalen-2-ylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-15(18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXKIJMETNRECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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